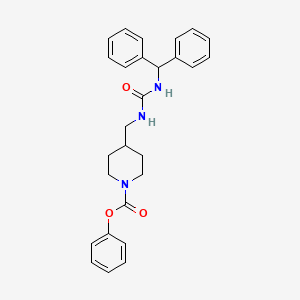

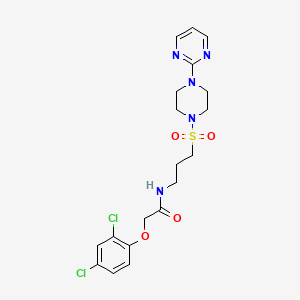

![molecular formula C20H18O5 B2630837 Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate CAS No. 99007-84-8](/img/structure/B2630837.png)

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate

説明

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

This compound was synthesized according to a procedure which involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .科学的研究の応用

Crystallography

The compound has been studied for its crystal structure . The molecular structure of the compound was determined using X-ray diffraction . The crystal structure can provide insights into the compound’s physical properties and potential applications .

Synthesis

The compound can be synthesized from 4-oxo-4H-chromene-3-carbaldehyde . The synthesis process involves the reaction of the starting material with hydroxylamine and sodium acetate . Understanding the synthesis process can help in the production and application of the compound in various fields .

Hydrogen Bonding

In the crystal, the carbonyl oxygen (O1) forms weak and branched C (10)–H (10)⃛O (1) and C (8)–H (8)⃛O (1) hydrogen bonds to form a six-membered ring . This property could be useful in the design of new materials and drugs .

Biological Effects

Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects . These include anticancer, anti-convulsant, and antimicrobial activities . Therefore, the compound could potentially be used in the development of new drugs .

Antituberculosis Activity

Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quin-azolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity . This suggests that the compound could be used in the treatment of tuberculosis .

Antitumor Activity

Amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have demonstrated valuable biological activities such as antitumor activity . This indicates that the compound could potentially be used in cancer treatment .

Antibacterial Activity

The compound has shown antibacterial activity . This suggests that it could be used in the development of new antibiotics .

HDL Cholesterol Activity

The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated . This indicates that the compound could potentially be used in the treatment of cholesterol-related conditions .

特性

IUPAC Name |

ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-20(22)13(2)25-15-9-10-16-18(11-15)24-12-17(19(16)21)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUINKOYQLRVPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

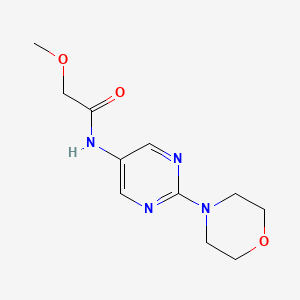

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

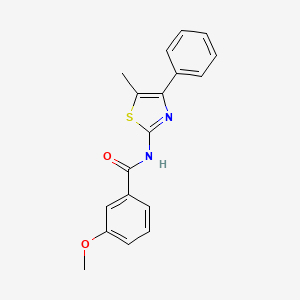

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)

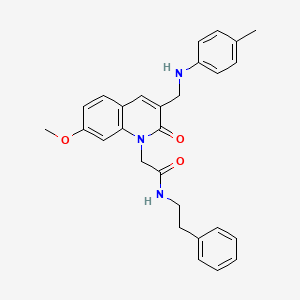

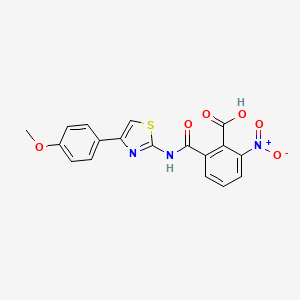

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)

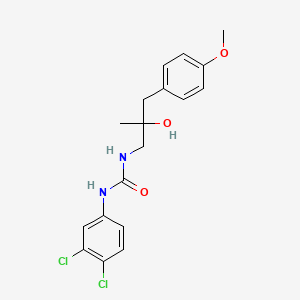

![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)

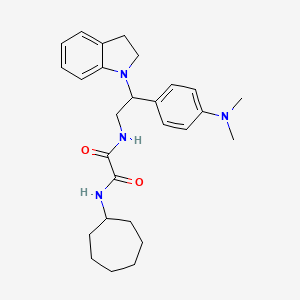

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)